molecular formula C9H10ClN5O B1307333 4-(2-chloro-9H-purin-6-yl)morpholine CAS No. 4010-81-5

4-(2-chloro-9H-purin-6-yl)morpholine

Cat. No.: B1307333
CAS No.: 4010-81-5
M. Wt: 239.66 g/mol
InChI Key: SADWLAUYKSMNMQ-UHFFFAOYSA-N
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Description

4-(2-chloro-9H-purin-6-yl)morpholine is a chemical compound with the molecular formula C9H10ClN5O and a molecular weight of 239.66 g/mol . It is also known by its IUPAC name, 2-chloro-6-(4-morpholinyl)-9H-purine . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Scientific Research Applications

4-(2-chloro-9H-purin-6-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Mechanism of Action

Mode of Action

The mode of action of “4-(2-chloro-9H-purin-6-yl)morpholine” is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Preparation Methods

The synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine typically involves the reaction of 2,6-dichloropurine with morpholine. The reaction is carried out in water under reflux conditions for about 15 minutes . The product is then isolated by filtration and dried under vacuum. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2-chloro-9H-purin-6-yl)morpholine undergoes various chemical reactions, including:

Properties

IUPAC Name

4-(2-chloro-7H-purin-6-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADWLAUYKSMNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390917
Record name 4-(2-chloro-9H-purin-6-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4010-81-5
Record name 4010-81-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-chloro-9H-purin-6-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in Scheme 4, a purine compound of the invention can be prepared by using commercially-available 2,6-dichloro-7H-purine as a starting material. The two chloro groups can be displaced by various substituents. More specifically, for example, the first chloro group (e.g., at position 6) can be displaced by morpholine to give a 2-chloro-6-(morpholin-4-yl)-7H-purine. The second chloro group can then be displaced by a nucleophile, e.g., hydrazine, and the primary amine of the coupled hydrazine moiety can be further reacted with an aldehyde, e.g., 3-methyl-6-methoxy-benzaldehyde, 3-methyl-6-amino-benzaldehyde, or 1H-indole carbaldehyde to form a hydrazone linkage.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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